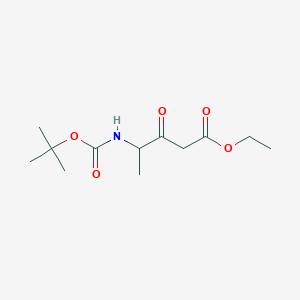

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is an organic compound that belongs to the class of carbamates. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic chemistry to protect amine functionalities during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide in water or methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Hydrolysis: Ethyl 4-amino-3-oxopentanoate and tert-butyl alcohol.

Reduction: Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: As an intermediate in the synthesis of amino acids, peptides, and other bioactive molecules.

Biology: In the preparation of enzyme inhibitors and substrates for biochemical assays.

Medicine: As a building block in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: In the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate can be compared with other similar compounds, such as:

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative used in peptide synthesis.

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate: A similar compound with a different carbon chain length, used in the synthesis of various bioactive molecules.

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A related compound with a different keto group position, used in the preparation of different derivatives.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS: 66643-80-9) is a synthetic organic compound notable for its structural complexity, which includes a tert-butoxycarbonyl (Boc) group and a pentanoate backbone. Its molecular formula is C₁₂H₂₁N₁O₅, with a molar mass of approximately 259.3 g/mol. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

- Boc Group : Provides protection for the amino group, enhancing stability during reactions.

- Pentanoate Backbone : Imparts lipophilicity, potentially influencing membrane permeability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have exhibited various biological activities. The following sections summarize potential activities based on structural analogs and related studies.

1. Anticancer Activity

Research has indicated that structurally related compounds can inhibit cancer cell growth. For instance, certain amino acid derivatives have shown promise as anticancer agents by targeting metabolic pathways essential for tumor growth. This compound may similarly affect pathways like glutaminolysis, which is crucial in cancer metabolism .

Table 1: Comparison of Related Compounds and Their Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate | C₁₇H₂₃N₁O₅ | Anticancer activity against breast cancer cell lines |

| Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate | C₁₁H₁₉N₁O₅ | Potential metabolic pathway inhibitor |

| Ethyl 4-amino-3-oxopentanoate | C₉H₁₅N₁O₄ | Increased reactivity, potential for various biological assays |

2. Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, inhibitors of fatty acid synthase (FASN) have shown effectiveness in reducing cell viability in cancer models . Given the structural similarities, this compound could potentially interact with similar targets.

The proposed mechanism of action for compounds like this compound involves modulation of biochemical pathways through enzyme inhibition or receptor interaction. For example, interactions with serotonin receptors have been noted in related compounds, suggesting a potential influence on mood and cognitive functions.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of amino acid analogs to evaluate their biological properties:

- Synthesis Methodology : A concise synthetic method was developed for constructing various substituted amino acids, including those similar to this compound. These methods often involve multi-step reactions that allow for the introduction of functional groups critical for biological activity .

- Biological Evaluation : In vitro studies have demonstrated that certain derivatives possess significant anticancer properties against various cell lines, including MCF-7 and SK-BR-3 . This suggests that this compound may warrant further investigation in similar contexts.

Eigenschaften

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDARYIURDZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.